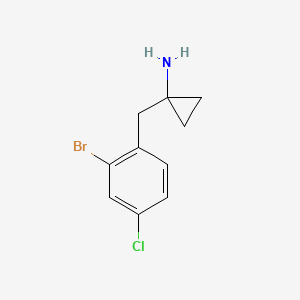
1-(2-Bromo-4-chlorobenzyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H11BrClN This compound features a cyclopropane ring attached to an amine group and a benzyl group substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4-chlorophenyl)methyl]cyclopropan-1-amine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents (dichloromethane, toluene).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Secondary or tertiary amines.
Oxidation: Oxides of the compound.
Reduction: Reduced forms of the compound.
科学的研究の応用
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-[(2-bromo-4-chlorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine: Similar structure but different functional groups.
2-Bromo-4-chlorobenzylamine: Lacks the cyclopropane ring.
Cyclopropanamine derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine is unique due to the presence of both bromine and chlorine substituents on the benzyl group, as well as the cyclopropane ring attached to the amine group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
特性
分子式 |
C10H11BrClN |
|---|---|
分子量 |
260.56 g/mol |
IUPAC名 |
1-[(2-bromo-4-chlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-9-5-8(12)2-1-7(9)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChIキー |
JJNPXZDCXOMLER-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


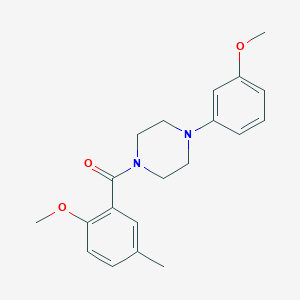
![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
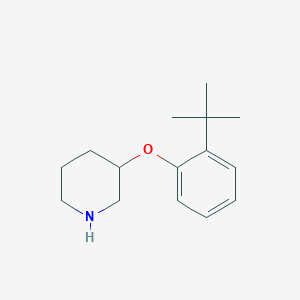
![2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13579759.png)
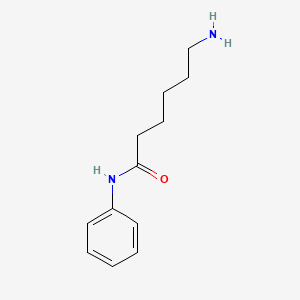
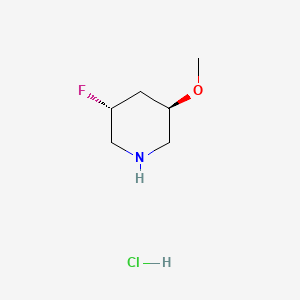
![5-[2-(Methylsulfanyl)phenyl]-1h-pyrazol-3-amine](/img/structure/B13579771.png)
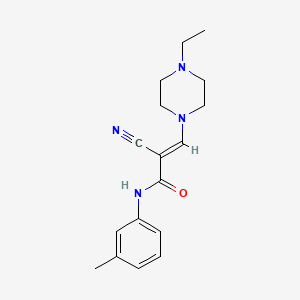
![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)
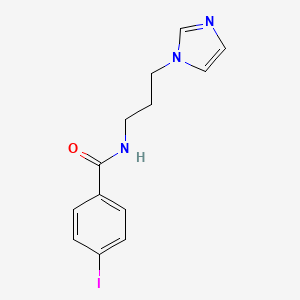
![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)
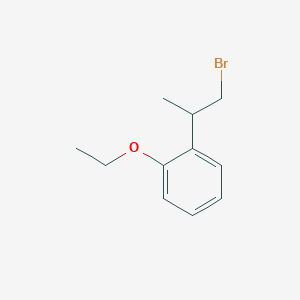
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)
![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
